1-Nitro-2-naphthaldehyde 1-Nitro-2-naphthaldehyde On irradiation with UV light, 1-nitro-2-naphthaldehyde gets transformed into the corresponding nitroso acid.

Brand Name: Vulcanchem
CAS No.: 101327-84-8
VCID: VC20744354
InChI: InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
SMILES: C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O
Molecular Formula: C11H7NO3
Molecular Weight: 201.18 g/mol

1-Nitro-2-naphthaldehyde

CAS No.: 101327-84-8

Cat. No.: VC20744354

Molecular Formula: C11H7NO3

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

1-Nitro-2-naphthaldehyde - 101327-84-8

CAS No. 101327-84-8
Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
IUPAC Name 1-nitronaphthalene-2-carbaldehyde
Standard InChI InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
Standard InChI Key XQIMHJNMEFIADP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O

Chemical Structure and Properties

Molecular Structure

1-Nitro-2-naphthaldehyde has the molecular formula C11H7NO3, corresponding to a molecular weight of 201.178 g/mol . The compound consists of a naphthalene core with a nitro group (-NO2) at position 1 and an aldehyde group (-CHO) at position 2. The structural arrangement creates a unique electronic distribution that influences its chemical behavior and reactivity patterns.

The chemical structure can be represented by the following InChI notation:
InChI=1/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H

Table 1: Structural Identifiers of 1-Nitro-2-naphthaldehyde

ParameterValue
Molecular FormulaC11H7NO3
Molecular Weight201.178 g/mol
CAS Number101327-84-8
MDL NumberMFCD03427164
PubChem ID4576022
InChI KeyXQIMHJNMEFIADP-UHFFFAOYSA-N

Physical Properties

1-Nitro-2-naphthaldehyde typically appears as a yellow to orange crystalline solid. It demonstrates good solubility in common organic solvents such as ethanol, acetone, and other polar organic solvents, while exhibiting limited solubility in water . This solubility profile is consistent with its aromatic nature and the presence of polar functional groups.

Table 2: Physical Properties of 1-Nitro-2-naphthaldehyde

PropertyValueReference
Physical StateYellow to orange crystalline solid
Melting Point109-110°C
Boiling PointNot available
DensityNot available
Refractive IndexNot available
SolubilitySoluble in organic solvents (ethanol, acetone); Limited solubility in water

Chemical Properties

The chemical behavior of 1-Nitro-2-naphthaldehyde is primarily dictated by the presence of two electron-withdrawing groups—the nitro and aldehyde functionalities—attached to the naphthalene ring. These functional groups confer distinct reactivity patterns that are valuable in organic synthesis.

The aldehyde group is particularly reactive toward nucleophilic addition reactions, while the nitro group can undergo reduction to form amino derivatives. The combination of these functional groups allows 1-Nitro-2-naphthaldehyde to participate in various condensation reactions, making it a versatile building block in the synthesis of more complex organic structures .

Additionally, the compound may exhibit fluorescence properties, which can be advantageous in certain applications such as sensing and imaging technologies . The presence of the extended aromatic system, coupled with the electron-withdrawing groups, contributes to its potential photophysical properties.

Synthesis Methods

Laboratory Scale Synthesis

Several synthetic routes have been developed for the preparation of 1-Nitro-2-naphthaldehyde at laboratory scale. One documented method involves the use of microwave irradiation to achieve efficient synthesis:

A mixture of a precursor compound (referred to as compound 2 in the source material, 0.0549 g, 0.0003 mol), an appropriate aromatic aldehyde (0.00033 mol), and glacial acetic acid (0.1 mL) in ethanol (5 mL) is heated under microwave irradiation (20 W) at 80°C for 10 minutes. Upon cooling, the precipitated solid is collected by filtration, washed with water, dried, and recrystallized to obtain the desired product. This method has been reported to achieve a yield of approximately 72% .

Another synthetic approach referenced in the literature appears in Tetrahedron Letters (volume 28, page 3021, 1987), suggesting established protocols for the preparation of this compound dating back several decades .

ParameterValueReference
ReagentsPrecursor compound, aromatic aldehyde, glacial acetic acid, ethanol
Temperature80°C
Time10 minutes
MethodMicrowave irradiation (20 W)
Yield72%

Applications

Organic Synthesis

1-Nitro-2-naphthaldehyde serves as an important intermediate in organic synthesis due to its bifunctional nature. The aldehyde group can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations. Meanwhile, the nitro group offers opportunities for further functionalization through reduction to form amino derivatives or other transformation reactions .

These characteristics make 1-Nitro-2-naphthaldehyde valuable in the construction of more complex molecular structures, including heterocyclic compounds and extended conjugated systems. Its reactivity pattern allows for selective modifications, enabling the synthesis of compounds with specific structural features required for targeted applications.

Material Science Applications

The unique structural features of 1-Nitro-2-naphthaldehyde contribute to its potential applications in material science. The compound's fluorescence properties, attributed to its extended aromatic system modified by electron-withdrawing groups, make it potentially useful in the development of optical materials and sensors .

Furthermore, derivatives of 1-Nitro-2-naphthaldehyde may find applications in the field of organic electronics, where compounds with specific electronic properties are sought for the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices.

Pharmaceutical and Agrochemical Applications

In the pharmaceutical and agrochemical sectors, 1-Nitro-2-naphthaldehyde serves as a building block for the synthesis of biologically active compounds. The ability to introduce various functional groups through reactions with the aldehyde and nitro moieties allows for the creation of diverse molecular libraries that can be screened for biological activity .

The naphthalene core is present in numerous pharmaceutically active compounds, and the additional functional groups in 1-Nitro-2-naphthaldehyde provide handles for introducing structural modifications that might enhance biological activity or improve pharmacokinetic properties.

Classification ParameterDetailsReference
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
GHS PictogramWarning

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